3-(4-Fluorophenyl)thiomorpholine
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Overview
Description
3-(4-Fluorophenyl)thiomorpholine is an organic compound with the molecular formula C10H12FNS. It is characterized by the presence of a thiomorpholine ring substituted with a 4-fluorophenyl group.
Scientific Research Applications
3-(4-Fluorophenyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)thiomorpholine typically involves the reaction of 4-fluorobenzyl chloride with thiomorpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Fluorophenyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of substituted fluorophenyl derivatives.
Reduction: Formation of thiol derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)thiomorpholine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiomorpholine ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity .
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)thiomorpholine
- 3-(4-Bromophenyl)thiomorpholine
- 3-(4-Methylphenyl)thiomorpholine
Comparison: 3-(4-Fluorophenyl)thiomorpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it distinct from its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
3-(4-fluorophenyl)thiomorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMRAVXQTUEGJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397085 |
Source
|
Record name | 3-(4-fluorophenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-28-7 |
Source
|
Record name | 3-(4-fluorophenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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